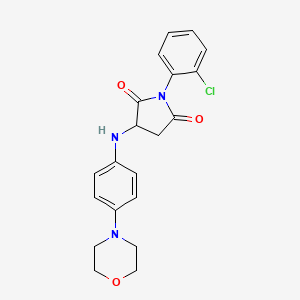
1-(2-Chlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
- This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as triethylamine.
Attachment of the Morpholinophenyl Group:
- The final step involves the coupling of the morpholinophenyl group through an amination reaction.
- This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrrolidine-2,5-dione Core:
- Starting with a suitable dione precursor, such as succinic anhydride, which undergoes cyclization to form the pyrrolidine-2,5-dione ring.
- Reaction conditions often involve heating with a base such as sodium hydroxide or potassium carbonate.
化学反应分析
Types of Reactions: 1-(2-Chlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can yield reduced forms of the compound, possibly altering its biological activity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
1-(2-Chlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby modulating biochemical pathways.
Receptor Interaction: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
相似化合物的比较
1-(2-Chlorophenyl)-3-(phenylamino)pyrrolidine-2,5-dione: Lacks the morpholinophenyl group, which may result in different biological activities.
1-(2-Chlorophenyl)-3-((4-piperidinophenyl)amino)pyrrolidine-2,5-dione: Contains a piperidinophenyl group instead of a morpholinophenyl group, potentially altering its pharmacological profile.
Uniqueness: 1-(2-Chlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is unique due to the presence of both the chlorophenyl and morpholinophenyl groups, which may confer distinct biological properties and enhance its potential as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
1-(2-Chlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a synthetic compound belonging to the class of pyrrolidine derivatives. Its structure includes a chlorophenyl group and a morpholinophenyl group, which confer unique biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula for this compound is C19H21ClN2O2. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. Inhibition of IDO1 can lead to increased levels of tryptophan and downstream metabolites that have immunoregulatory effects, making it a candidate for cancer immunotherapy .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit tumor growth in various cancer models by modulating immune responses and promoting apoptosis in cancer cells.
Case Study:
In a study involving human tumor cell lines, this compound demonstrated IC50 values ranging from 10 to 30 µM against various cancer types, including breast and lung cancers. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been tested against several bacterial strains with promising results.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Therapeutic Applications
Given its biological activities, this compound has potential applications in treating various diseases:
- Cancer Treatment : As an IDO1 inhibitor, it may enhance anti-tumor immunity.
- Infection Management : Its antimicrobial properties suggest possible use in treating bacterial infections.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-16-3-1-2-4-18(16)24-19(25)13-17(20(24)26)22-14-5-7-15(8-6-14)23-9-11-27-12-10-23/h1-8,17,22H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBGNAXDTZDZBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













